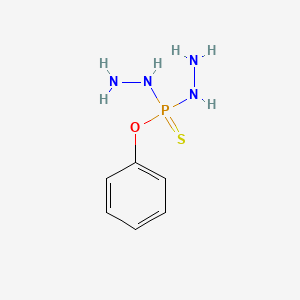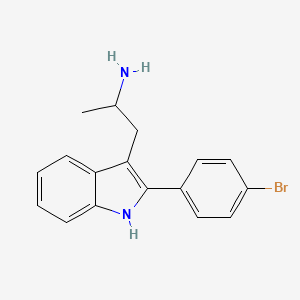
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an indole structure. The indole moiety is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine typically involves several steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.
科学研究应用
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The exact pathways involved can vary, but they often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: This compound shares the bromophenyl group but has a thiazole ring instead of an indole ring.
4-Bromophenylacetic acid: This compound has a similar bromophenyl group but is an acetic acid derivative.
Uniqueness
2-(4-Bromophenyl)-alpha-methyl-1H-indole-3-ethanamine is unique due to its indole structure, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom enhances its ability to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
52018-90-3 |
|---|---|
分子式 |
C17H17BrN2 |
分子量 |
329.2 g/mol |
IUPAC 名称 |
1-[2-(4-bromophenyl)-1H-indol-3-yl]propan-2-amine |
InChI |
InChI=1S/C17H17BrN2/c1-11(19)10-15-14-4-2-3-5-16(14)20-17(15)12-6-8-13(18)9-7-12/h2-9,11,20H,10,19H2,1H3 |
InChI 键 |
PSNDBTLHKBNKND-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


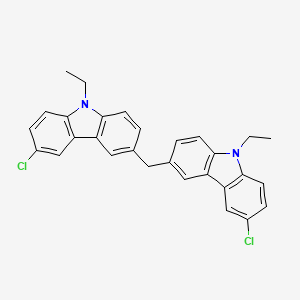
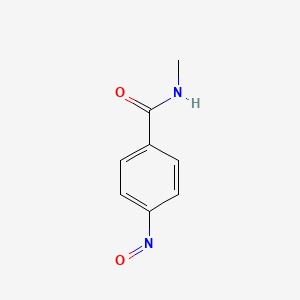
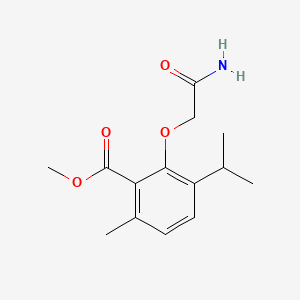

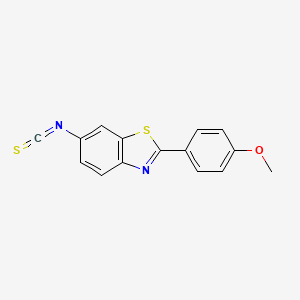
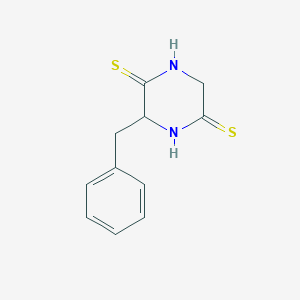
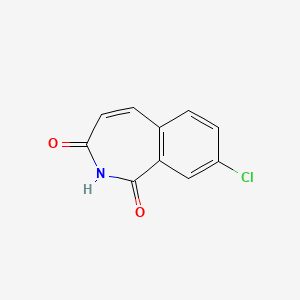
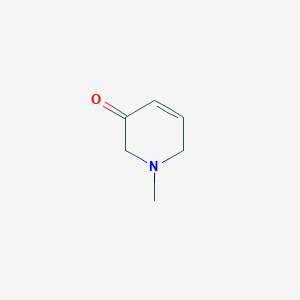
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)

![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
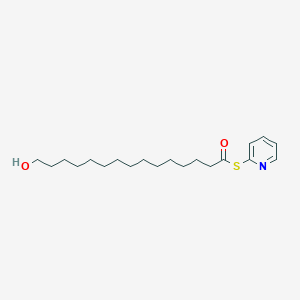
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
